molecular formula C8H16N2O4 B555349 N(6)-carboxymethyllysine CAS No. 5746-04-3

N(6)-carboxymethyllysine

Cat. No. B555349
Key on ui cas rn: 5746-04-3
M. Wt: 204.22 g/mol
InChI Key: NUXSIDPKKIEIMI-LURJTMIESA-N
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Patent
US08338643B2

Procedure details

NH2—(CH2)3—COOH (5.00 g, 48.5 mmol), (BOC)2O (11.6 g, 53.4 mmol) and triethylamine (5.39 g, 53.4 mmol) were dissolved in 200 mL of methanol, and the mixture was stirred at 60° C. for 12 hours. After the reaction completed, methanol was removed under reduced pressure, and the obtained material was redissolved in 100 mL of ethyl acetate. Then, the resultant solution was subjected to separation using 0.2 mol/l HCl (twice) and water (twice), and dehydrating was carried out with anhydrous sodium sulfate. After that, recrystallization with hexane at 4° C. and collection using a glass filter (G6) were performed, thereby obtaining Boc-NH—(CH2)3—COOH (6.98 g, 34.4 mmol, yield: 71%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[O:8](C(OC(C)(C)C)=O)[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=O.C(N(CC)CC)C>CO>[C:9]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
11.6 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
5.39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the obtained material was redissolved in 100 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
Then, the resultant solution was subjected to separation
CUSTOM
Type
CUSTOM
Details
After that, recrystallization with hexane at 4° C.
CUSTOM
Type
CUSTOM
Details
collection
FILTRATION
Type
FILTRATION
Details
filter (G6)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.4 mmol
AMOUNT: MASS 6.98 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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